1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of thiazole and benzotriazole. These two moieties are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloro-1,3-thiazole with benzotriazole under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: Shares the thiazole ring but lacks the benzotriazole moiety.
1H-1,2,3-benzotriazole: Contains the benzotriazole ring but lacks the thiazole moiety.
Properties
IUPAC Name |
5-(benzotriazol-1-ylmethyl)-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-10-12-5-7(16-10)6-15-9-4-2-1-3-8(9)13-14-15/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVUOHPVXBMKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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